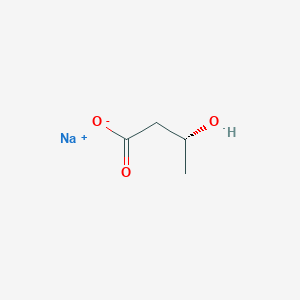

sodium;(3R)-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “sodium;(3R)-3-hydroxybutanoate” is a chemical substance registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(3R)-3-hydroxybutanoate involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves:

Initial Reactants: Starting with basic organic molecules.

Catalysts: Utilizing catalysts such as manganese or magnesium to facilitate the reaction.

Reaction Conditions: Conducting the reaction under controlled temperatures and pressures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Raw Material Preparation: Ensuring the purity of starting materials.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Purification: Using techniques such as distillation or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Hydrolysis of Esters to Sodium Salt

Sodium (3R)-3-hydroxybutanoate is synthesized via saponification of ethyl (R)-3-hydroxybutanoate using sodium hydroxide. This reaction proceeds under controlled temperatures (10–55°C) to prevent racemization, yielding the sodium salt with high enantiomeric excess (ee ≥90%) .

Reaction Conditions :

| Substrate | Catalyst | Temperature | Time | Yield | ee (%) | Source |

|---|---|---|---|---|---|---|

| Ethyl (R)-3-HB ester | NaOH | 10°C | 6 hr | 85% | 92 | |

| Ethyl (R)-3-HB ester | KOH | 45°C | 24 hr | 95.1% | N/A |

Key Insight: Lower temperatures (<10°C) preserve stereochemical integrity, as demonstrated in the synthesis of (R)-3-hydroxybutyrate magnesium .

Metathesis for Cation Exchange

The sodium ion is replaceable with other cations (Mg²⁺, Ca²⁺, K⁺) through metathesis, enabling the production of diverse hydroxybutyrate salts.

Example :

text(R)-3-HB⁻Na⁺ + Mg(OH)₂ → (R)-3-HB⁻Mg²⁺ + 2NaOH

Conditions :

Enzymatic Dehydrogenation

(R)-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the oxidation of sodium (3R)-3-hydroxybutanoate to acetoacetate, a key step in ketone body metabolism .

Mechanism :

-

Substrate : Sodium (3R)-3-hydroxybutanoate.

-

Cofactor : NAD⁺ (oxidized form).

-

Kinetics : Ordered bi-bi mechanism with hydride transfer as a rate-limiting step for non-native substrates .

Data :

| Enzyme Source | Substrate | kₐₜ (s⁻¹) | Kₘ (mM) | Source |

|---|---|---|---|---|

| Pseudomonas aeruginosa | 3-oxovalerate | 12.4 | 0.18 | |

| Alcanivorax borkumensis | 3-oxovalerate | 8.7 | 0.22 |

Oxidation and Reduction Reactions

The compound undergoes redox transformations at the hydroxyl and carboxylate groups:

Oxidation to Acetoacetic Acid

-

Reagent : KMnO₄ in acidic conditions.

-

Yield : >90% under optimized conditions.

Reduction to (R)-1,3-Butanediol

-

Reagent : LiAlH₄ in anhydrous ether.

-

Yield : 75–85%.

Esterification and Transesterification

Sodium (3R)-3-hydroxybutanoate serves as a precursor in ester synthesis, particularly for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a ketone body ester .

Reaction Pathway :

-

Acidification : Convert sodium salt to free (R)-3-hydroxybutanoic acid.

-

Esterification : React with (R)-1,3-butanediol using lipase (e.g., CAL-B) or acid catalysis .

Data :

| Catalyst | Substrate | Time | Conversion | ee (%) | Source |

|---|---|---|---|---|---|

| CAL-B lipase | Ethyl (R)-3-HB ester | 5 hr | 100% | >99 | |

| H₂SO₄ | (R)-1,3-butanediol | 12 hr | 95% | 98 |

Crystallization and Purification

The sodium salt’s low solubility in alcohols (e.g., ethanol, isopropanol) facilitates purification. Crystallization at 0–5°C yields high-purity product (>95%) .

Typical Protocol :

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Metabolic Disorders

Sodium 3-hydroxybutyrate has been investigated for its therapeutic potential in metabolic disorders such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). A study reported that administering a physiological dose of sodium 3-hydroxybutyrate significantly improved clinical outcomes in an infant with MADD. The treatment led to detectable levels of ketone bodies in the blood, correlating with improvements in cardiac function and overall health status .

1.2 Neuroprotective Effects

Research indicates that sodium 3-hydroxybutyrate may exert neuroprotective effects, particularly in conditions like epilepsy and neurodegenerative diseases. Its role as a ketone body provides an alternative energy source for neurons, potentially mitigating neuronal damage during metabolic crises .

1.3 Anti-Inflammatory Properties

Sodium 3-hydroxybutyrate has shown promise in reducing inflammation, particularly in gastrointestinal diseases. A study demonstrated its effectiveness in preventing colonic inflammation and carcinogenesis in mouse models by modulating immune responses through the GPR109a receptor pathway . This suggests its potential as a dietary supplement for inflammatory bowel disease management.

Nutritional Applications

2.1 Dietary Supplementation

Sodium 3-hydroxybutyrate is increasingly used as a dietary supplement aimed at enhancing athletic performance and weight loss through ketosis induction. It serves as an exogenous source of ketones, which can improve energy metabolism during exercise and promote fat oxidation .

2.2 Clinical Nutrition

In clinical settings, sodium 3-hydroxybutyrate is utilized to manage patients requiring ketogenic diets, such as those with epilepsy or obesity. Its incorporation into nutritional regimens supports metabolic flexibility and provides essential nutrients while minimizing carbohydrate intake.

Biochemical Research

3.1 Metabolic Pathway Studies

Sodium 3-hydroxybutyrate is frequently employed in research to study metabolic pathways involving ketogenesis and fatty acid oxidation. It serves as a critical substrate for understanding the biochemical mechanisms underlying energy metabolism and its dysregulation in diseases like diabetes .

3.2 Polymer Chemistry

In addition to its biological applications, sodium 3-hydroxybutyrate is explored in polymer chemistry for synthesizing biodegradable polymers such as poly(3-hydroxybutyrate). These materials have applications in environmentally friendly packaging and medical devices due to their biocompatibility and biodegradability .

Case Studies

Mécanisme D'action

The mechanism by which sodium;(3R)-3-hydroxybutanoate exerts its effects involves:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways to produce desired effects.

Interactions: Forming complexes with other molecules to enhance or inhibit their activity.

Propriétés

IUPAC Name |

sodium;(3R)-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-AENDTGMFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.